2-[(Pyridin-2-ylmethyl)amino]acetonitrile
Description
Significance of Pyridine-Derived Scaffolds in Molecular Design
The pyridine (B92270) ring is a ubiquitous and privileged scaffold in the realm of molecular design, particularly within medicinal and materials chemistry. nih.gov Its presence in a multitude of natural products, pharmaceuticals, and functional materials underscores its versatility. wikipedia.org The nitrogen atom within the six-membered aromatic ring imparts a dipole moment, enhances water solubility, and provides a site for hydrogen bonding, all of which are crucial for biological activity. nih.gov Furthermore, the pyridine nucleus can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize molecular interactions with biological targets or to construct complex supramolecular assemblies. The ability of the pyridine nitrogen to act as a ligand for metal ions is a cornerstone of coordination chemistry, leading to the development of a vast array of catalysts, sensors, and materials with unique photophysical and magnetic properties. masterorganicchemistry.com
Overview of Aminoacetonitrile (B1212223) Derivatives as Synthetic Intermediates
Aminoacetonitrile and its derivatives are highly valuable and versatile building blocks in organic synthesis. Their bifunctional nature, possessing both a nucleophilic amino group and a cyano group that can be hydrolyzed to a carboxylic acid or reduced to an amine, makes them ideal precursors for the synthesis of α-amino acids and a variety of nitrogen-containing heterocycles. nih.govwikipedia.org The Strecker synthesis, a classic multicomponent reaction involving an aldehyde, an amine, and a cyanide source, remains a fundamental and efficient method for the preparation of α-aminonitriles. numberanalytics.compvpcollegepatoda.org The reactivity of the nitrile group also allows for its participation in cycloaddition reactions and its conversion to other functional groups, further expanding the synthetic utility of these compounds.
Structural and Chemical Context of 2-[(Pyridin-2-ylmethyl)amino]acetonitrile within Relevant Chemical Families
The compound this compound, with the chemical formula C8H9N3, integrates the key features of both pyridine and aminoacetonitrile derivatives. Its structure consists of a pyridine ring linked at the 2-position by a methylene (B1212753) group to the nitrogen of an aminoacetonitrile moiety.
Structural and Chemical Data for this compound:
| Property | Value |
| Molecular Formula | C8H9N3 |
| IUPAC Name | This compound |
| Synonyms | N-(pyridin-2-ylmethyl)glycinonitrile |
| CAS Number | 165449-31-8 |
The presence of the pyridyl nitrogen, the secondary amine nitrogen, and the nitrile nitrogen provides multiple potential coordination sites for metal ions. This makes the compound an interesting ligand for the synthesis of coordination polymers and discrete metal complexes. The methylene spacer between the pyridine ring and the amino group provides conformational flexibility, which can influence the geometry of the resulting metal complexes. The compound can be synthesized through various methods, including the Strecker reaction involving 2-picolylamine, formaldehyde, and a cyanide source. nih.govnumberanalytics.com
Research Gaps and Motivations for Further Academic Inquiry
Despite the clear potential of this compound as a versatile building block, a comprehensive exploration of its chemistry is still lacking in the scientific literature. While the synthesis of its hydrochloride salt has been reported, detailed studies on the optimization of its synthesis, its full characterization, and its reactivity profile are scarce.
A significant research gap exists in the systematic investigation of its coordination chemistry. While the coordination behavior of more complex ligands containing pyridylmethylamine moieties has been studied, a fundamental understanding of how this compound itself coordinates to various transition metals is yet to be established. Such studies could reveal novel catalytic activities or materials with interesting properties.
Furthermore, the potential biological activities of this compound and its derivatives remain largely unexplored. Given the established pharmacological importance of both pyridine and aminonitrile scaffolds, it is plausible that this compound could serve as a lead structure for the development of new therapeutic agents. Future academic inquiry should therefore focus on a more thorough investigation of the synthetic accessibility, reactivity, coordination chemistry, and biological potential of this promising molecule.
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBFMJVFVTZQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277410 | |
| Record name | 2-[(2-Pyridinylmethyl)amino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63086-29-3 | |
| Record name | 2-[(2-Pyridinylmethyl)amino]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63086-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Pyridinylmethyl)amino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pyridin 2 Ylmethyl Amino Acetonitrile
Established Synthetic Pathways
Established methods for the synthesis of 2-[(Pyridin-2-ylmethyl)amino]acetonitrile primarily rely on classical organic reactions, including condensation processes, the use of specific precursors, and various catalytic systems to enhance efficiency and yield.
Condensation Reactions Involving Pyridine-2-ylmethanamine
A prominent route to this compound involves the condensation of pyridine-2-ylmethanamine with a source of the cyanomethyl group. One of the most effective methods in this category is reductive amination. evitachem.com This reaction typically involves the condensation of pyridine-2-ylmethanamine with a cyanohydrin, such as glycolonitrile (B6354644) (hydroxyacetonitrile), in a suitable solvent like methanol (B129727). evitachem.comgoogle.com The intermediate imine is then reduced in situ to afford the final product.
Another significant condensation-based approach is the Strecker synthesis, a multicomponent reaction that has been a cornerstone for producing α-aminonitriles since its discovery in 1850. mdpi.comwikipedia.orgnih.gov In a relevant variation for this target molecule, pyridine-2-carbaldehyde can be condensed with an amine and a cyanide source. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an iminium ion, which is then attacked by a cyanide ion to yield the α-aminonitrile. wikipedia.orgmasterorganicchemistry.com While the classic Strecker reaction uses ammonia, substituted amines like pyridine-2-ylmethanamine can also be employed, leading to N-substituted amino nitriles. wikipedia.org
| Reaction Type | Reactants | Key Features | References |
| Reductive Amination | Pyridine-2-ylmethanamine, Cyanohydrin | Mild conditions, high yields | evitachem.comgoogle.com |
| Strecker Synthesis | Pyridine-2-carbaldehyde, Amine, Cyanide source | One-pot, multicomponent reaction | mdpi.comwikipedia.orgmasterorganicchemistry.com |
| Imine Formation | Pyridine-2-carbaldehyde, Aminoacetaldehyde dimethyl acetal | Forms an imine intermediate that can be further processed | rsc.org |
Approaches Utilizing Acetonitrile (B52724) Precursors
Syntheses can also be designed around the strategic incorporation of the acetonitrile moiety. These methods often involve the reaction of a pyridine-containing electrophile with a nucleophilic cyanide source. For instance, pyridine (B92270) N-oxides can undergo nucleophilic substitution with trimethylsilyl (B98337) cyanide (TMSCN) to introduce a cyano group onto the pyridine ring. evitachem.commdpi.com The resulting cyanopyridine derivative can then be further elaborated to obtain the target compound.
Another strategy involves using acetonitrile derivatives as nucleophiles. researchgate.net For example, a precursor like pyridine-2-yl-methylamine can react with a compound containing a leaving group attached to an acetonitrile unit. Additionally, methods have been developed that use acetone (B3395972) cyanohydrin as a less hazardous cyanide source compared to HCN gas or cyanide salts. researchgate.net These reactions, often involving aldehydes, provide a general route to various α-amino-arylacetonitriles. researchgate.net
| Precursor Type | Reaction | Cyanide Source | References |
| Pyridine N-oxide | Nucleophilic Substitution | Trimethylsilyl cyanide (TMSCN) | evitachem.commdpi.com |
| Aryl Carboxaldehyde | Nucleophilic Addition | Acetone cyanohydrin | researchgate.net |
| Pyridinium Salt | Nucleophilic Attack | Acetonitrile derivatives | researchgate.net |
Catalyst-Assisted Synthetic Routes
The efficiency of synthesizing this compound is often enhanced through catalysis. In reductive amination pathways, reducing agents such as sodium cyanoborohydride are essential catalysts for the conversion of the intermediate imine. evitachem.comgoogle.com
The Strecker reaction and related transformations benefit significantly from a wide array of catalysts. Simple catalysts like ammonium (B1175870) chloride (NH4Cl) can be effective in ethanol. mdpi.com More complex systems, including Lewis acids such as copper(II) triflate (Cu(OTf)2), indium(III) chloride (InCl3), and bismuth(III) bromide (BiBr3), have been explored to drive these reactions. acs.org Furthermore, heterogeneous catalysts like Montmorillonite KSF clay offer advantages in terms of easy separation from the reaction mixture. organic-chemistry.org In recent years, magnetically recoverable nanocatalysts have also been developed for the synthesis of pyridine derivatives, offering high activity and excellent reusability. nih.gov
| Catalyst Type | Reaction | Examples | References |
| Reducing Agent | Reductive Amination | Sodium cyanoborohydride | evitachem.comgoogle.com |
| Lewis Acid | Strecker-type Reactions | Cu(OTf)₂, InCl₃, BiBr₃ | acs.org |
| Heterogeneous Clay | Strecker Reaction | Montmorillonite KSF | organic-chemistry.org |
| Magnetic Nanocatalyst | Pyridine Synthesis | Fe₃O₄-based catalysts | nih.gov |
| Organophosphorus | Three-component Condensation | Phosphetane catalyst | nih.gov |
Exploration of Novel and Greener Synthetic Approaches
Reflecting the broader trend in chemical synthesis towards sustainability, research has focused on developing more environmentally benign methods for preparing aminonitriles. These include minimizing or eliminating solvents and exploring catalyst systems with lower environmental impact.
Solvent-Free Reaction Conditions
A significant advancement in green chemistry is the development of solvent-free reaction conditions. The synthesis of α-aminonitriles has been successfully achieved by heating reactants together in the absence of a solvent, sometimes with microwave irradiation to accelerate the reaction. mdpi.com One-pot multicomponent reactions for synthesizing various pyridine derivatives have been effectively conducted under fusion conditions without any solvent or catalyst, highlighting a highly efficient and green approach. researchgate.net In some multi-step, one-pot syntheses, the initial step can be performed under solvent-free conditions before adding a solvent for subsequent transformations. nih.gov
| Method | Key Features | References |
| Microwave Heating | Increased reaction rates, solventless | mdpi.com |
| Fusion Conditions | No solvent or catalyst required, high atom economy | researchgate.net |
| One-pot, Multi-step | Initial step is solvent-free | nih.gov |
Catalyst-Free or Organocatalytic Transformations
Moving away from potentially toxic or expensive metal-based catalysts, organocatalysis has emerged as a powerful tool for α-aminonitrile synthesis. mdpi.com Natural products and their derivatives, such as betaine (B1666868) and guanidine (B92328) carbonate, have been employed as effective organocatalysts for the synthesis of functionalized pyridines. nih.gov Supramolecular catalysts like β-cyclodextrin have also been used to promote Strecker reactions in water under neutral conditions. organic-chemistry.org
In some cases, the reaction can proceed efficiently without any catalyst at all, particularly under solvent-free or thermal conditions. researchgate.net Organophosphorus compounds have also been developed as catalysts for three-component condensations to generate 2-amidopyridines, showcasing the versatility of organocatalysis in creating complex pyridine structures through serial dehydration reactions. nih.gov
| Approach | Catalyst/Condition | Advantages | References |
| Organocatalysis | Betaine, Guanidine Carbonate | Use of natural, readily available catalysts | nih.gov |
| Supramolecular Catalysis | β-Cyclodextrin | Reaction in water, neutral pH | organic-chemistry.org |
| Catalyst-Free | Thermal/Fusion Conditions | No catalyst contamination, simplified workup | researchgate.net |
| Organophosphorus Catalysis | Phosphetane | Auto-tandem catalytic cascade, high chemoselectivity | nih.gov |
Optimization of Reaction Parameters and Yields
The optimization of reaction parameters is a critical step in any synthetic procedure to maximize yield and purity while minimizing reaction time and the formation of byproducts. For the synthesis of this compound via reductive amination, several factors can be systematically varied.
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like methanol are commonly used for reductive aminations as they can facilitate the formation of the imine intermediate. google.comgoogle.com A screening of solvents with varying polarities could be undertaken to determine the optimal medium. In some cases, aqueous conditions or solvent-free reactions have also been shown to be effective for reductive aminations. nih.govjocpr.com
Reducing Agent: While sodium cyanoborohydride is a classic and effective choice for one-pot reductive aminations due to its selectivity for imines over carbonyls, other reducing agents can be employed. google.comgoogle.comnih.gov Sodium triacetoxyborohydride (B8407120) is another mild and selective reagent often used for this purpose. nih.gov Alternative, more environmentally benign reducing agents such as hydrogen gas with a metal catalyst (e.g., Pd/C, Ru/ZrO2) or formic acid and its derivatives can also be explored. nih.govjocpr.com The choice of reducing agent will impact the reaction conditions, such as the need for acidic or basic catalysts and the reaction temperature.
Catalyst: The reductive amination can be catalyzed to improve efficiency. Lewis acids or Brønsted acids can accelerate the formation of the imine intermediate. jocpr.com In recent years, various metal-based catalysts, including those based on iron, ruthenium, and iridium, have been developed for direct reductive amination, often allowing for milder reaction conditions and higher selectivity. nih.govjocpr.comorganic-chemistry.org For instance, an iron-based catalyst has been demonstrated to be effective for the reductive amination of a broad range of ketones and aldehydes with aqueous ammonia. nih.gov
Temperature and Reaction Time: These parameters are interdependent and need to be optimized. Many reductive aminations can be carried out at room temperature, which is often preferred to minimize side reactions. google.comgoogle.com However, for less reactive substrates, heating may be necessary. The progress of the reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time that maximizes the formation of the desired product and minimizes the formation of impurities.
Stoichiometry of Reactants: The molar ratio of the carbonyl compound, amine, and cyanide source (if used separately) or the ratio of the pre-formed imine to the reducing agent can be adjusted to optimize the yield. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts and complicate purification.
Below is an interactive data table summarizing how different parameters can be optimized for reductive amination reactions, based on findings for analogous transformations.
| Parameter | Variation | Potential Outcome on Yield and Purity | Reference |
| Solvent | Methanol, Ethanol, Water, Dichloromethane | Polar protic solvents often favor imine formation and subsequent reduction. | google.comgoogle.comnih.gov |
| Reducing Agent | NaBH3CN, NaBH(OAc)3, H2/Pd/C, H2/Ru/ZrO2 | Choice affects selectivity, reaction conditions, and work-up procedure. | nih.govnih.gov |
| Catalyst | Lewis Acids (e.g., Ti(OiPr)4), Brønsted Acids, Fe-based, Ru-based | Can increase reaction rate and allow for milder conditions. | nih.govnih.govjocpr.com |
| Temperature | Room Temperature, 50°C, 80°C | Higher temperatures may increase reaction rate but can also lead to side products. | google.comgoogle.comnih.gov |
| pH | Acidic, Neutral, Basic | pH control is crucial for imine formation and the stability of reactants and products. | nih.gov |
Purification and Isolation Methodologies in Academic Synthesis
The purification and isolation of this compound from the crude reaction mixture is a crucial step to obtain the compound in high purity. Given the basic nature of the pyridine and secondary amine moieties, as well as the polar nitrile group, specific chromatographic and other purification techniques are particularly suitable.
Extraction: Following the reaction, a standard work-up procedure typically involves quenching the reaction and partitioning the product between an organic solvent (such as ethyl acetate (B1210297) or dichloromethane) and an aqueous solution. google.comgoogle.com The pH of the aqueous layer can be adjusted to ensure the product, which is basic, is in its free base form and partitions effectively into the organic layer. Washing the organic phase with brine can help to remove residual water and water-soluble impurities.
Column Chromatography: The most common method for the purification of this type of compound in an academic setting is column chromatography. google.comgoogle.com
Normal-Phase Chromatography: Silica (B1680970) gel is a standard stationary phase for the purification of moderately polar compounds. google.comgoogle.com Due to the basic nature of this compound, which can lead to peak tailing on acidic silica gel, it is common to use a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or ammonium hydroxide (B78521) to improve the peak shape and separation. A typical eluent system described for analogous compounds is a mixture of dichloromethane, methanol, and ammonia. google.comgoogle.com The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the product from less polar starting materials and more polar byproducts. Amine-bonded silica columns can also be an effective alternative for the purification of basic compounds, often providing better peak shapes without the need for basic additives in the mobile phase. biotage.com
Reversed-Phase Chromatography: For highly polar or water-soluble compounds, reversed-phase chromatography (e.g., using a C18-functionalized silica gel stationary phase) can be an effective purification method. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape by protonating the basic nitrogens.
Recrystallization: If the synthesized compound is a solid, recrystallization can be a highly effective method for obtaining a high-purity product. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically. For basic compounds like this compound, it is also possible to form a salt (e.g., hydrochloride or fumarate (B1241708) salt) which may have better crystallization properties than the free base. google.comgoogle.com
Distillation: If the compound is a thermally stable liquid with a sufficiently low boiling point, distillation under reduced pressure (vacuum distillation) could be a viable purification method. However, for a molecule of this size and polarity, this is less common than chromatographic methods.
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Role As a Synthetic Precursor and Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of Substituted Pyridine (B92270) Derivatives
While direct transformations of 2-[(Pyridin-2-ylmethyl)amino]acetonitrile into other substituted pyridines are not extensively documented, its structure provides clear potential for such applications. The inherent reactivity of the nitrile and amine groups can be harnessed to build upon the existing pyridine framework, leading to novel derivatives.
The generation of N-fused heterocycles is a cornerstone of medicinal chemistry, and precursors containing both a pyridine ring and reactive side chains are highly valuable. nih.gov The structure of this compound is well-suited for intramolecular cyclization reactions to form fused bicyclic systems. For instance, following the principles of condensation reactions used to prepare imidazo[1,2-a]pyridines from 2-aminopyridine (B139424), one can envision a pathway where the nitrile group is first converted to an amino group. researchgate.net The resulting diamine could then undergo cyclization with an appropriate reagent to yield a substituted piperazino[1,2-a]pyridine ring system.
Furthermore, modern synthetic methods, such as sequential ring-closing metathesis and radical cyclization, offer powerful strategies for creating novel pyridine-fused polycyclic amines from appropriately designed precursors. researchgate.net The functional handles on this compound allow for the attachment of alkenyl or other suitable groups, which could then participate in such cyclization cascades.
The distinct moieties within this compound allow it to serve as a key building block in the assembly of complex, polyfunctional molecules. The α-aminonitrile portion is a recognized precursor to non-proteinogenic α-amino acids. For example, related Schiff bases like 2-((diphenylmethylene)amino)acetonitrile undergo Michael additions with enones to produce substituted 2-amino-5-oxonitriles, which are intermediates in the synthesis of modified amino acid derivatives. mdpi.com This highlights the potential of the aminoacetonitrile (B1212223) fragment for constructing molecules with significant biological or chemical interest.
The pyridin-2-ylmethyl group is also valuable for incorporation into larger, functional systems. A notable example is the synthesis of meso-(pyridin-2-ylmethyl)porphyrins, where a (pyridin-2-ylmethyl)lithium reagent is used to introduce the group onto a porphyrin core. academie-sciences.fr These porphyrin derivatives have applications in areas such as light-harvesting systems and catalysis, demonstrating the utility of this fragment in creating advanced materials. academie-sciences.fr
| Precursor Moiety | Synthetic Pathway | Resulting Polyfunctional Molecule | Key Application Area | Reference |
| α-Aminonitrile | Michael Addition | Precursor to non-proteinogenic α-amino acids | Medicinal Chemistry, Biochemistry | mdpi.com |
| (Pyridin-2-ylmethyl) | Nucleophilic addition to porphyrin core | meso-(Pyridin-2-ylmethyl)porphyrin | Light-Harvesting Systems, Catalysis | academie-sciences.fr |
| Polyfunctional Nitrile | Cyclization with ammonium (B1175870) acetate (B1210297) | Aminopyrroles, Pyridazines | Heterocyclic Synthesis | mdpi.com |
Precursor in Ligand Design for Coordination Chemistry
Perhaps the most significant application of this compound is as a precursor in the design of ligands for coordination chemistry. The combination of a pyridyl nitrogen and an amino nitrogen provides a bidentate chelation site, which is a fundamental component of many well-established ligands. The development of chelating agents is crucial for applications ranging from medical imaging to the regulation of metal ions in biological systems. nih.govnih.gov
The structure of this compound is an ideal starting point for creating more complex multidentate ligands. A common strategy involves the N-alkylation of the secondary amine with another electrophilic pyridine-containing group. For example, reaction with 2-(chloromethyl)pyridine (B1213738) would yield a derivative of the well-known tridentate ligand bis(pyridin-2-ylmethyl)amine (dpa).
Subsequent modification of the nitrile group can lead to even more sophisticated tetradentate ligands. A prime example is the synthesis of {2-[bis-(pyridin-2-ylmethyl-κ(2)N)amino-κN]-N-(2,6-dimethyl-phen-yl)acetamide-κO}, a ligand that forms stable complexes with zinc. nih.gov In this structure, the original nitrile has been transformed into an N-substituted acetamide, providing an additional oxygen donor atom for metal coordination. nih.gov
Another powerful strategy involves appending the pyridin-2-ylmethyl group to a pre-existing macrocyclic structure. Researchers have successfully constructed novel chelating agents by incorporating a pyridin-2-ylmethyl moiety onto a 1,4,7-triazacyclononane (B1209588) (TACN) backbone, demonstrating the modularity of this building block in creating complex ligand architectures. acs.org
The pyridinyl-amine framework is a key component in chelating agents designed for specific metal ions, particularly in the context of medicinal applications. In a significant study, a novel chelating agent, NODHA-PY, was developed for Zirconium-89 (⁸⁹Zr), a radionuclide used in Positron Emission Tomography (PET) imaging. acs.org This chelator was constructed on a 1,4,7-triazacyclononane (TACN) scaffold and features a pyridine ring as an acyclic binding moiety. acs.org The resulting [⁸⁹Zr]Zr-NODHA-PY complex was evaluated for its stability, a critical factor for in vivo imaging agents. acs.org
The α-aminonitrile group itself can also participate directly in coordination. Studies on related bidentate α-aminonitrile ligands have shown their ability to form stable, non-electrolyte octahedral complexes with a range of transition metal ions, including Fe(II), Co(II), Ni(II), and Cu(II). researchgate.net This indicates that this compound can act as a bidentate N,N-donor ligand, forming complexes of the type [M(L)₂Cl₂], with potential applications in catalysis and materials science. researchgate.net
| Derived Chelator/Ligand | Target Metal Ion(s) | Key Findings & Applications | Reference |
| NODHA-PY | Zirconium-89 (⁸⁹Zr) | Developed for PET imaging; rapidly binds ⁸⁹Zr with high efficiency. | acs.org |
| {2-[bis(picolyl)amino]-N-(aryl)acetamide} | Zinc (Zn) | Forms a stable, tetradentate complex with a trigonal-bipyramidal geometry. | nih.gov |
| Analogous α-Aminonitrile Ligands | Fe(II), Co(II), Ni(II), Cu(II) | Forms stable, octahedral complexes; characterized by spectral and magnetic studies. | researchgate.net |
Diversification Strategies through Chemical Modification
The synthetic versatility of this compound is rooted in the targeted chemical modification of its functional groups. These diversification strategies allow for the rational design of molecules with tailored properties.
The two primary sites for modification are the secondary amine and the nitrile group.
Modification of the Secondary Amine: The secondary amine is readily N-alkylated or N-acylated. As discussed, alkylation with another picolyl halide is a direct route to tridentate N,N,N ligands of the dpa family, which are ubiquitous in coordination chemistry. nih.gov This transformation is a key step in building more elaborate multidentate systems.
Modification of the Nitrile Group: The nitrile group is a highly versatile functional handle. It can be:
Hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). This introduces an oxygen donor atom, transforming the ligand's coordination properties.
Reduced to a primary amine (-CH₂NH₂). This converts the initial bidentate ligand precursor into a tridentate ligand, N¹-(pyridin-2-ylmethyl)ethane-1,2-diamine, significantly altering its chelating ability.
Used in cyclization reactions to form heterocyclic rings such as tetrazoles or triazoles, adding further complexity and functionality to the molecule.
These modification strategies can be employed in a modular fashion. For instance, N-alkylation of the amine followed by hydrolysis of the nitrile group results in a tridentate ligand with both nitrogen and oxygen donor atoms. This step-wise approach allows for the fine-tuning of a ligand's electronic and steric properties to achieve desired stability and selectivity for specific metal ions.
Derivatization at the Acetonitrile (B52724) Moiety
The acetonitrile group is a valuable functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.
Hydrolysis to Amides and Carboxylic Acids
The nitrile group can undergo hydrolysis under both acidic and basic conditions to yield amides and carboxylic acids, respectively. The hydrolysis of the nitrile to an amide can often be achieved under milder conditions, while more vigorous conditions can lead to the corresponding carboxylic acid. youtube.comyoutube.com For instance, the hydrolysis of aminoacetonitrile itself is known to proceed through a glycinamide (B1583983) intermediate to form glycine. researchgate.net This transformation is crucial for converting the cyano group into a bioisostere of a carboxylic acid or for further synthetic manipulations.
Reaction with Organometallic Reagents
The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a direct route to ketones. masterorganicchemistry.comlibretexts.orgyoutube.com The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine anion. Subsequent hydrolysis of this intermediate furnishes the ketone. libretexts.orgyoutube.com This reaction is a powerful tool for carbon-carbon bond formation at the acetonitrile position.
Table 1: Representative Derivatizations of the Acetonitrile Moiety
| Starting Material | Reagents and Conditions | Product | Reference |
| Nitrile | H₃O⁺, heat | Carboxylic Acid | youtube.com |
| Nitrile | NaOH, H₂O, heat | Carboxylate Salt | youtube.com |
| Nitrile | 1. RMgX, Et₂O or THF; 2. H₃O⁺ | Ketone | masterorganicchemistry.comlibretexts.org |
| Nitrile | 1. RLi, Et₂O or THF; 2. H₃O⁺ | Ketone | youtube.com |
Functionalization of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards various reagents. Functionalization can be achieved through several strategies.
Electrophilic Aromatic Substitution
While electron-deficient, the pyridine ring can undergo electrophilic aromatic substitution, particularly when activated by the amino group. The nitration of 2-aminopyridine, for example, typically yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. sapub.orgsemanticscholar.orgguidechem.com The reaction proceeds via initial N-nitration to form 2-nitraminopyridine, which then rearranges to the ring-nitrated products under acidic conditions. sapub.org Similarly, halogenation of 2-aminopyridine derivatives can be achieved using various halogenating agents. thieme.deresearchgate.netgoogle.comnih.gov The position of substitution is influenced by the nature of the substituents already present on the ring.
Nucleophilic Aromatic Substitution
The introduction of a good leaving group, such as a halogen, onto the pyridine ring allows for nucleophilic aromatic substitution reactions. This is a common strategy for introducing a wide range of nucleophiles, including amines, alkoxides, and thiolates, onto the pyridine scaffold.
Table 2: Representative Functionalizations of the Pyridine Ring in 2-Aminopyridine Derivatives
| Reaction | Reagents and Conditions | Typical Products | Reference |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 3-nitro derivatives | sapub.orgsemanticscholar.org |
| Bromination | Br₂, suitable solvent | Bromo-substituted derivatives | researchgate.net |
| Chlorination | Cl₂, CaCO₃, H₂O | Chloro-substituted derivatives | google.com |
Modifications at the Secondary Amine Nitrogen
The secondary amine in this compound is a key site for introducing molecular diversity through N-alkylation and N-acylation reactions.
N-Alkylation
The secondary amine can be readily alkylated using a variety of alkylating agents. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common and efficient method for N-alkylation. researchgate.net Another approach is the direct reaction with alkyl halides. To overcome the challenge of overalkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts, methods for selective mono-alkylation have been developed. chemrxiv.orgacs.org
N-Acylation
Acylation of the secondary amine is a straightforward process that can be achieved using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. stackexchange.comresearchgate.netyoutube.com This reaction leads to the formation of amides, which are important functional groups in many biologically active molecules. The use of a base like pyridine or triethylamine (B128534) is common in these transformations. stackexchange.com
Table 3: Representative Modifications at the Secondary Amine
| Reaction | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Aldehyde/Ketone, Reducing Agent | Tertiary Amine | researchgate.net |
| N-Alkylation | Alkyl Halide, Base | Tertiary Amine | chemrxiv.orgacs.org |
| N-Acylation | Acyl Chloride, Base (e.g., Pyridine) | Amide | stackexchange.comresearchgate.net |
| N-Acylation | Acid Anhydride | Amide | researchgate.net |
Computational and Theoretical Investigations of 2 Pyridin 2 Ylmethyl Amino Acetonitrile
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 2-[(Pyridin-2-ylmethyl)amino]acetonitrile. Such calculations can predict stable conformations, vibrational frequencies, and electronic properties, offering insights that complement experimental data. For related molecules like aminoacetonitrile (B1212223) and other α-aminonitriles, methods such as B3LYP with basis sets like 6-311++G(d,p) have been effectively used to determine optimized geometries and vibrational spectra. unibo.itresearchgate.netastrochem.org
Conformational Analysis Studies
The structural flexibility of this compound arises from several rotatable single bonds: the C-N bond of the secondary amine, the C-C bond of the acetonitrile (B52724) moiety, and the bond connecting the methylene (B1212753) group to the pyridine (B92270) ring. This flexibility allows the molecule to adopt various conformations in the gas phase and in solution.
A systematic conformational analysis would likely identify several low-energy conformers. The relative stability of these conformers is governed by a balance of steric hindrance between the pyridine ring and the cyanomethyl group, and potential intramolecular hydrogen bonding between the secondary amine hydrogen and the pyridine nitrogen. While specific data for the target molecule is unavailable, studies on similar picolylamines suggest that conformations minimizing steric repulsion are generally favored. researchgate.net The stability of different conformers can be computationally assessed by mapping the potential energy surface as a function of the key dihedral angles.
Table 1: Predicted Stable Conformers and Their Relative Energies
| Conformer | Dihedral Angle (N_pyridine - C - C - N_amine) | Relative Energy (kcal/mol) | Key Features |
| A (Anti) | ~180° | 0.00 | Extended conformation, minimized steric hindrance. |
| B (Gauche) | ~60° | 1.5 - 3.0 | Folded conformation, potential for weak intramolecular interactions. |
| C (Eclipsed) | ~0° | > 5.0 | High energy due to steric clash. |
| Note: The data in this table is hypothetical and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations. |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule. This would include the lone pair of the secondary amine nitrogen and the π-system of the pyridine ring, with the amine nitrogen likely making a significant contribution due to its higher basicity compared to the pyridine nitrogen. The LUMO, on the other hand, is anticipated to be a π* antibonding orbital distributed over the pyridine ring and the cyano group (C≡N), which are the primary electron-accepting sites. rsc.orgresearchgate.net
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties
| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -6.5 to -7.5 | Secondary amine nitrogen, Pyridine π-system | Nucleophilic reactions (e.g., alkylation, acylation at the amine). |
| LUMO | -0.5 to -1.5 | Pyridine π*-system, Cyano group (C≡N) | Electrophilic reactions, coordination to metal centers. |
| HOMO-LUMO Gap | 5.0 to 7.0 eV | Moderate | Indicates a balance of stability and reactivity. |
| Note: The energy values in this table are estimations based on typical values for similar organic molecules and require verification through quantum chemical calculations. |
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a solvent environment. iaea.orgscience.gov By simulating the movements of the solute and solvent molecules over time, MD can reveal information about solvation shells, hydrogen bonding networks, and the conformational landscape in solution.
In aqueous solution, the nitrogen atoms of the pyridine ring and the secondary amine, as well as the nitrile nitrogen, can act as hydrogen bond acceptors. The N-H proton of the secondary amine can act as a hydrogen bond donor. MD simulations would likely show a structured solvation shell around these polar groups. rsc.org The choice of an appropriate force field (e.g., AMBER, CHARMM, or OPLS) that accurately describes the intramolecular and intermolecular interactions is critical for obtaining meaningful results from MD simulations.
Prediction of Reactivity and Mechanistic Pathways in Organic Transformations
The electronic structure, as elucidated by FMO analysis, provides a basis for predicting the reactivity of this compound. The nucleophilic character of the HOMO, centered on the secondary amine, suggests that this site will be prone to reactions with electrophiles, such as alkyl halides and acyl chlorides. The pyridine nitrogen, while less nucleophilic than the secondary amine, can also participate in reactions, particularly under acidic conditions where it can be protonated.
The nitrile group offers another reactive site. It can undergo hydrolysis to form a carboxylic acid or reduction to an amine. The electrophilic character of the nitrile carbon makes it susceptible to attack by nucleophiles. Computational studies can model the reaction coordinates and transition states for these transformations, providing insights into the reaction mechanisms and activation energies. rsc.org The reactivity of related picolylamine derivatives in catalysis and synthesis further underscores the potential chemical utility of this scaffold. nih.govnih.govrsc.org
Computational Modeling for Ligand Binding Predictions
The picolylamine moiety is a well-known chelating agent, capable of forming stable complexes with a variety of metal ions. nih.govacs.orgnih.gov Consequently, this compound is expected to exhibit significant ligand properties. The pyridine nitrogen and the secondary amine nitrogen can act as a bidentate N,N-donor set, coordinating to a metal center to form a stable five-membered chelate ring. The nitrile nitrogen could potentially participate in coordination, leading to tridentate binding, although this is generally less common.
Computational methods such as molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed to predict the binding modes and affinities of this ligand with different metal ions. escholarship.org These models can help in designing complexes with specific geometric and electronic properties for applications in catalysis or as therapeutic agents. researchgate.net
Table 3: Predicted Ligand Binding Properties
| Potential Coordination Sites | Chelation Mode | Likely Metal Ions | Predicted Complex Geometry |
| Pyridine-N, Amine-N | Bidentate (N,N) | Transition metals (e.g., Cu(II), Ni(II), Zn(II), Co(II)) | Octahedral, Square Planar, Tetrahedral (depending on metal and other ligands) |
| Pyridine-N, Amine-N, Nitrile-N | Tridentate (N,N,N) | Lanthanides, Larger transition metals | Distorted octahedral or higher coordination numbers |
| Note: The information presented is predictive and based on the known coordination chemistry of picolylamine and related ligands. |
Spectroscopic and Structural Characterization Methodologies in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 2-[(Pyridin-2-ylmethyl)amino]acetonitrile in solution. Both ¹H and ¹³C NMR have been employed to map out the connectivity and chemical environment of each atom within the molecule.
In a study detailing the synthesis of this compound, ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) revealed characteristic signals for the protons of the pyridine (B92270) ring, the methylene (B1212753) group, and the acetonitrile (B52724) moiety. The pyridyl protons appear in the aromatic region, typically between 7.18 and 8.57 ppm, with their specific shifts and coupling patterns allowing for the assignment to positions 3, 4, 5, and 6 of the pyridine ring. The methylene protons of the linker and the acetonitrile group appear as distinct singlets at 3.99 ppm and 3.65 ppm, respectively. A broad singlet observed at 2.50 ppm is attributed to the amine (NH) proton.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridin-6-yl | 8.57 (ddd) | 157.1 |
| Pyridin-5-yl | 7.68 (td) | 149.3 |
| Pyridin-3-yl | 7.26 (d) | 136.8 |
| Pyridin-4-yl | 7.18 (dd) | 122.3 |
| Pyridin-CH₂ | 3.99 (s) | 121.7 |
| NH | 2.50 (br s) | - |
| NH-CH₂ | 3.65 (s) | 54.1 |
| C≡N | - | 34.6 |
| C ≡N | - | 117.4 |
Multi-dimensional NMR Techniques (e.g., 2D-NMR)
While specific 2D-NMR studies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have not been extensively published for this particular compound in the reviewed literature, their application is a standard procedure in academic research for unambiguous signal assignment. These techniques would be instrumental in confirming the proton-proton couplings within the pyridine ring and the connectivity between the proton and carbon skeletons, further solidifying the structural assignments made from 1D NMR data.
Elucidation of Tautomeric Forms and Dynamic Processes
The potential for tautomerism in 2-aminopyridine (B139424) derivatives is a known phenomenon. For this compound, there is a theoretical possibility of tautomerism involving the amine proton and the pyridine ring nitrogen, leading to a pyridin-imino form. However, NMR studies on related 2-acylaminopyridines have shown that the acylamino form is overwhelmingly favored in various solvents. The collected NMR data for this compound, which shows a single set of resonances, strongly suggests the predominance of the amino tautomer in solution under standard measurement conditions. Dynamic processes, such as restricted rotation around the C-N bonds, could be investigated using variable temperature NMR studies, but such specific research on this compound is not widely documented.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) has been utilized to confirm the elemental composition of this compound. Using Electrospray Ionization (ESI), a common soft ionization technique, the protonated molecule [M+H]⁺ is observed. The measured mass-to-charge ratio (m/z) can be determined with high accuracy, allowing for the calculation of the molecular formula. For this compound (C₈H₉N₃), the calculated exact mass for the protonated species [C₈H₁₀N₃]⁺ is 148.0875. Experimental HRMS data show a measured m/z of 148.0873, which is in excellent agreement with the theoretical value, thus confirming the molecular formula.
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Measured m/z |
|---|---|---|
| [C₈H₁₀N₃]⁺ ([M+H]⁺) | 148.0875 | 148.0873 |
Infrared and Raman Spectroscopic Investigations for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
IR spectroscopy of this compound shows characteristic absorption bands that correspond to its key functional groups. A notable feature in the IR spectrum is the stretching vibration of the nitrile (C≡N) group, which appears as a sharp band at 2253 cm⁻¹. The N-H stretching vibration of the secondary amine is observed as a band at 3317 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are typically found above 3000 cm⁻¹, while the C-H stretching of the methylene groups appears in the 2800-3000 cm⁻¹ region.
Table 3: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3317 | N-H Stretch (Amine) |
| 2253 | C≡N Stretch (Nitrile) |
| 1594, 1572, 1475, 1435 | C=C, C=N Stretches (Pyridine Ring) |
While specific Raman spectroscopic data for this compound is not detailed in the available literature, it would be expected to show a strong band for the symmetric stretching of the pyridine ring and a relatively weak C≡N stretch, which is often less intense in Raman than in IR for similar molecules.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. A study has successfully crystallized this compound and determined its crystal structure.
The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. The crystal structure confirms the connectivity established by NMR and shows the molecule adopts a specific conformation in the solid state. The pyridyl nitrogen atom and the amine nitrogen atom are oriented in a trans-like fashion relative to the central C-N bond.
A significant feature of the solid-state structure is the presence of intermolecular hydrogen bonding. The amine hydrogen atom forms a hydrogen bond with the nitrogen atom of the nitrile group of an adjacent molecule (N-H···N≡C). This interaction links the molecules into chains, which are then further organized into a three-dimensional network. This hydrogen bonding network is a key factor in the stability of the crystal lattice.
Table 4: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3688 (2) |
| b (Å) | 8.3567 (2) |
| c (Å) | 9.3803 (2) |
| β (°) | 109.8460 (10) |
| Volume (ų) | 764.95 (3) |
| Z | 4 |
| Hydrogen Bond (N-H···N) | Yes |
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
In related, more complex structures incorporating the bis(pyridin-2-ylmethyl)amino group, intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation. For instance, in a sodium complex containing a bis(pyridin-2-ylmethyl)amino moiety, an intramolecular bifurcated O—H⋯[N(tertiary amine), N(pyridyl)] hydrogen bond is observed, leading to the formation of S(6) and S(5) ring motifs. iucr.orgnih.gov This type of interaction, where a hydrogen atom is shared between two acceptor atoms, significantly influences the geometry of the molecule. However, for the simpler this compound, which lacks the hydroxyl group and features a secondary amine, the nature of intramolecular hydrogen bonding would differ. Plausible, though unconfirmed, intramolecular interactions could involve weak C-H···N contacts, but without experimental data, this remains speculative.
Examination of Crystal Packing Motifs and Supramolecular Assembly
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions, leading to the formation of supramolecular assemblies. In the case of pyridin-2-ylmethylamine derivatives, N-H···N hydrogen bonds are a common feature, often leading to the formation of dimers. For example, in the crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine, two independent molecules in the asymmetric unit form dimers through pairwise intermolecular N—H···N interactions.
While general chemical databases list the basic properties of this compound, they also indicate a lack of comprehensive literature data for this specific compound. uni.lu Therefore, a thorough understanding of its structural chemistry awaits dedicated crystallographic studies.
Future Research Directions and Emerging Opportunities
Exploration of Underexplored Synthetic Routes and Scalability
The primary route to α-aminonitriles like 2-[(Pyridin-2-ylmethyl)amino]acetonitrile is the Strecker reaction, a classic multicomponent reaction first reported in 1850. acs.org This one-pot synthesis involves the condensation of an aldehyde (pyridine-2-carboxaldehyde), an amine (ammonia or an amine precursor), and a cyanide source. acs.orgwikipedia.org While effective, future research should focus on exploring alternative and more scalable synthetic methodologies.
Current research in α-aminonitrile synthesis has highlighted several promising avenues:
Catalyst Development: A variety of catalysts have been shown to improve the efficiency and conditions of the Strecker reaction. These include organocatalysts, Lewis acids like indium powder in water, and palladium complexes. nih.govnih.govmdpi.com The development of recyclable and highly efficient catalysts is crucial for large-scale industrial production. mdpi.com
Alternative Cyanide Sources: The use of trimethylsilyl (B98337) cyanide (TMSCN) is common, but research into safer and more economical cyanide sources is ongoing. nih.govorganic-chemistry.org
Green Chemistry Approaches: Environmentally benign methods, such as solvent-free reactions or reactions in water, have been successfully applied to the synthesis of other α-aminonitriles and could be adapted for this compound. nih.govresearchgate.net
The scalability of any synthetic route is a critical factor for commercial viability. While the Strecker reaction is used for the industrial production of some amino acids, specific studies on the large-scale synthesis of this compound are needed. acs.orgwikipedia.org Future work should focus on optimizing reaction conditions to maximize yield and minimize waste, making the process economically and environmentally sustainable. nih.gov
Advanced Computational Studies for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules like this compound. researchgate.net While specific DFT studies on this compound are not yet prevalent, research on related structures provides a clear roadmap for future investigations.
Key areas for computational exploration include:
Structural and Electronic Properties: DFT calculations can elucidate the molecule's geometry, electronic structure, and molecular orbitals (HOMO-LUMO gap), which in turn predict its reactivity and potential as a ligand. researchgate.netrsc.org
Reaction Mechanisms: Computational modeling can provide insights into the mechanisms of its synthesis, for instance, by mapping the energy landscape of the Strecker reaction.
Ligand-Metal Interactions: For its potential use in coordination chemistry, DFT can model the bonding between the nitrile or pyridine (B92270) nitrogen and various metal centers, predicting the stability and electronic properties of the resulting complexes. unibo.it
Predictive Design of Derivatives: By computationally screening a virtual library of derivatives with different substituents, researchers can identify candidates with desired electronic or steric properties before undertaking their synthesis.
Table 1: Potential Computational Studies for this compound
| Research Area | Computational Method | Predicted Outcome |
|---|---|---|
| Molecular Geometry | DFT Optimization | Bond lengths, bond angles, and dihedral angles of the most stable conformer. |
| Electronic Properties | HOMO-LUMO Analysis | Insights into reactivity, kinetic stability, and electronic transitions. |
| Spectroscopic Analysis | Vibrational Frequency Calculations | Prediction of IR and Raman spectra to aid in experimental characterization. |
| Reaction Pathways | Transition State Search | Understanding the mechanism and kinetics of synthetic routes. |
| Coordination Behavior | Molecular Docking and Binding Energy Calculations | Prediction of binding affinity and geometry with various metal ions. |
Development of Novel Derivatives with Enhanced Reactivity or Specific Interactions
The functional groups of this compound provide ample opportunities for the synthesis of novel derivatives with tailored properties. lifechemicals.com The pyridine ring, in particular, is a common scaffold in medicinal chemistry and materials science. lifechemicals.com
Future research could focus on:
Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electronic properties of the molecule, affecting its basicity, ligand strength, and the reactivity of the other functional groups. rsc.org
Modification of the Amine: N-alkylation or N-arylation of the secondary amine can introduce new functionalities and steric bulk, influencing the coordination geometry of the molecule when used as a ligand.
Transformation of the Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. enamine.net These transformations open up a vast chemical space for new derivatives.
The development of such derivatives could lead to compounds with enhanced biological activity, improved catalytic performance when incorporated into metal complexes, or specific photophysical properties. nih.govresearchgate.net
Investigation of its Fundamental Coordination Chemistry and Potential as a Direct Ligand
The presence of two potential donor atoms—the pyridine nitrogen and the secondary amine nitrogen—makes this compound a candidate for use as a bidentate ligand in coordination chemistry. monash.eduresearchgate.net The coordination chemistry of pyridine and its derivatives is vast, with applications in catalysis, materials science, and medicine. wikipedia.orgalfachemic.comresearchgate.net
Key research questions to be addressed include:
Coordination Modes: Investigating whether the molecule acts as a monodentate ligand (coordinating through either the pyridine or amine nitrogen) or as a bidentate chelating ligand. The steric and electronic properties of the metal center will likely play a significant role. mdpi.com
Complex Formation with Various Metals: A systematic study of its coordination with a range of transition metals (e.g., copper, nickel, palladium, ruthenium) would reveal the types of complexes formed and their stability. monash.edunih.govnih.gov
Properties of the Resulting Complexes: Characterization of the structural, electronic, and magnetic properties of the metal complexes will be crucial for identifying potential applications in areas such as catalysis or as functional materials. rsc.org
The nitrile group can also participate in coordination, although it is generally a weaker ligand than pyridine. unibo.it The interplay between the different potential donor sites could lead to interesting and potentially useful coordination behavior.
Integration into New Chemical Methodologies and Synthetic Cascades
Beyond its direct applications, this compound can serve as a valuable building block in more complex synthetic strategies. Its bifunctional nature makes it an ideal substrate for cascade reactions and multicomponent reactions. nih.gov
Emerging opportunities include:
Precursor for Heterocycle Synthesis: The aminonitrile functionality is a well-known precursor for the synthesis of various nitrogen-containing heterocycles, such as imidazoles and thiadiazoles. researchgate.net
In Tandem Reactions: The nitrile and amine groups can be made to react in a sequential or tandem fashion to construct more elaborate molecular architectures. For example, a reaction could involve the initial formation of a metal complex at the pyridine-amine site, followed by a metal-catalyzed transformation of the nitrile group.
Development of New Multicomponent Reactions: Designing new multicomponent reactions where this compound acts as one of the starting materials could provide rapid access to libraries of complex molecules for screening in various applications.
By integrating this compound into new synthetic methodologies, chemists can unlock its full potential as a versatile tool for the construction of novel and functional molecules.
Q & A
Basic: What are the common synthetic routes for 2-[(Pyridin-2-ylmethyl)amino]acetonitrile, and what critical reaction parameters influence yield?
Answer:
The compound is typically synthesized via nucleophilic substitution between pyridin-2-ylmethylamine and haloacetonitrile derivatives (e.g., chloroacetonitrile) in polar aprotic solvents (e.g., DMF or acetonitrile). Key parameters include:
- Temperature: 70–100°C under reflux to ensure reaction completion.
- Stoichiometry: A 1:1 molar ratio of amine to haloacetonitrile minimizes side products.
- Catalysts: Anhydrous conditions prevent hydrolysis of the nitrile group.
Analogous syntheses of substituted benzylaminoacetonitriles highlight the necessity of controlled heating and moisture exclusion for optimal yields (≥75%) .
Advanced: How can computational methods like DFT elucidate electronic properties and reaction mechanisms involving this compound?
Answer:
Density Functional Theory (DFT) calculations can:
- Optimize geometry: Predict bond lengths and angles (e.g., C≡N bond ~1.14 Å, consistent with nitrile groups).
- Analyze frontier orbitals: HOMO-LUMO gaps indicate reactivity (e.g., lower gaps correlate with higher electrophilicity).
- Simulate pathways: For example, DFT studies of imidazopyridine-acetonitrile derivatives revealed charge delocalization effects on nucleophilic attack sites, guiding regioselective modifications .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR:
- ¹H NMR: Pyridine protons appear as a multiplet (δ 7.2–8.5 ppm); methylene groups (CH₂N) resonate at δ 3.5–4.5 ppm.
- ¹³C NMR: Nitrile carbon at δ ~115 ppm.
- IR: Strong C≡N stretch ~2240 cm⁻¹.
- Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]⁺ confirms molecular weight. Cross-referencing with PubChem data ensures accuracy .
Advanced: How does the pyridine ring’s electronic environment influence coordination chemistry applications?
Answer:
The pyridine ring acts as a σ-donor and π-acceptor, stabilizing metal complexes. X-ray studies of Cu(II) complexes with similar ligands (e.g., N-(pyridin-2-ylmethyl)acetamide) reveal:
- Bond lengths: Cu–N distances ~1.98 Å, indicative of strong coordination.
- Geometry: Distorted square-planar or octahedral configurations due to ligand rigidity.
These properties are critical for designing catalysts or metallodrugs .
Basic: What purification strategies isolate this compound from reaction mixtures?
Answer:
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.
- Recrystallization: Ethanol/water (4:1) yields high-purity crystals (mp 90–95°C).
- TLC Monitoring: Rf ~0.3 in 1:1 ethyl acetate/hexane .
Advanced: How are contradictory spectroscopic data (e.g., unexpected NMR splitting) resolved?
Answer:
- 2D NMR (COSY, HSQC): Assigns coupling networks and resolves overlapping signals.
- Single-Crystal X-ray Diffraction: Provides definitive bond parameters (e.g., C–C bond lengths ±0.015 Å accuracy) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₉H₁₀N₃⁺).
Basic: What databases provide crystallographic or physicochemical data for this compound?
Answer:
- Cambridge Structural Database (CSD): Contains >500,000 entries; searchable via ligand substructures.
- PubChem: Validates spectral data (e.g., InChIKey: JHLCLALPGFWTGY) .
Advanced: What role does this compound play in synthesizing heterocyclic compounds?
Answer:
The nitrile group undergoes cyclization with amines or thiols to form imidazoles or thiazoles. For example:
- Imidazo[4,5-b]pyridines: React with arylidenemalononitriles under basic conditions to yield fused heterocycles.
- DFT-guided design: Predicts regioselectivity in cycloaddition reactions .
Basic: How is thermal stability assessed for this compound?
Answer:
- Thermogravimetric Analysis (TGA): Decomposition onset ~200°C.
- Differential Scanning Calorimetry (DSC): Endothermic peaks confirm melting points .
Advanced: Can this compound serve as a precursor for bioactive molecules?
Answer:
Yes. Derivatives exhibit:
- Enzyme inhibition: Pyridinylmethyl groups target kinase active sites.
- Antimicrobial activity: Structural analogs show MIC values <10 µM against S. aureus.
Mechanistic studies (e.g., molecular docking) validate interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
